6-(4-Isopropylphenoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)11-3-6-13(7-4-11)17-14-8-5-12(15)9-16-14/h3-10H,15H2,1-2H3 |
InChI Key |
IZMGJPCUJXDZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Contextualization Within Pyridine Based Chemical Scaffolds
The pyridine (B92270) ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in the development of pharmaceuticals. sigmaaldrich.com Its structural similarity to benzene, combined with the presence of the nitrogen atom, imparts unique physicochemical properties that are highly advantageous for drug design. The nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, which can influence a molecule's solubility, bioavailability, and interaction with biological targets.
The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. This adaptability has led to the incorporation of the pyridine motif into a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. enamine.net The specific substitution pattern on the pyridine ring, as seen in 6-(4-Isopropylphenoxy)pyridin-3-amine, where an amine group is at the 3-position and a substituted phenoxy group is at the 6-position, creates a distinct electronic and steric profile that can be explored for specific biological interactions.
Significance of Phenoxy Pyridine Structures in Chemical Biology
The phenoxy-pyridine structural motif, where a pyridine (B92270) ring is connected to a phenyl ring through an ether linkage, is a significant pharmacophore in chemical biology and drug discovery. This linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins. The phenoxy group can be further substituted to modulate properties such as lipophilicity and to introduce additional interaction points with a biological target.
The aminophenoxy-pyridine core, in particular, is a key structural element in a variety of biologically active molecules. For instance, compounds with a similar 4-aminophenoxy-pyridine backbone are investigated for their role as key intermediates in the synthesis of targeted anti-cancer drugs. caymanchem.com These structures are often designed to interact with specific biological targets, such as protein kinases, by mimicking the binding of endogenous ligands. The amino group can serve as a crucial hydrogen bond donor, while the phenoxy and pyridine rings can engage in hydrophobic and pi-stacking interactions within the active site of an enzyme.
Overview of Current Research Trajectories Involving 6 4 Isopropylphenoxy Pyridin 3 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and probing its atomic and molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, as well as for the isopropyl group and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, hydrogens on the carbon adjacent to the nitrogen atom are deshielded and would appear at a lower field (higher ppm value) than typical alkane hydrogens. libretexts.orgopenstax.org The protons of the -NH₂ group would likely appear as a broad signal, the position of which can be concentration-dependent, and this signal would disappear upon the addition of D₂O, confirming the presence of exchangeable amine protons. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Carbons bonded to the electronegative nitrogen and oxygen atoms would be deshielded and thus resonate at a downfield chemical shift. libretexts.orgopenstax.org For example, the carbon atom of the pyridine ring attached to the nitrogen is expected to be significantly downfield compared to other ring carbons. openstax.org
Expected NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 110 - 160 |
| Phenoxy-H | 6.8 - 7.5 | 115 - 160 |
| Isopropyl-CH | 2.8 - 3.2 (septet) | 30 - 40 |
| Isopropyl-CH₃ | 1.1 - 1.3 (doublet) | 20 - 25 |
| NH₂ | 3.5 - 5.0 (broad) | - |
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.
The fragmentation of alkylamines in a mass spectrometer is characterized by α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.orgopenstax.org This process results in the formation of a stable, resonance-stabilized cation containing the nitrogen atom. libretexts.orgopenstax.org The mass spectrum of N-ethylpropylamine, for example, shows peaks corresponding to the different possible α-cleavage modes. libretexts.orgopenstax.org A similar fragmentation pattern would be expected for the isopropyl group in the target molecule.
Predicted Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 242.32 g/mol |
| Predicted [M+H]⁺ | 243.1492 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.
IR Spectroscopy: The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orglibretexts.orgorgchemboulder.com These bands are typically sharper and less intense than the broad O-H stretching band of alcohols. libretexts.orgopenstax.org Other characteristic absorptions for this compound would include C-H stretching from the aromatic rings and the isopropyl group, C-N stretching, and C-O-C stretching of the ether linkage. Aromatic C-N stretching vibrations are typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Stretch |
| C=C, C=N (aromatic) | 1450 - 1600 | Ring Stretch |
| N-H (amine) | 1580 - 1650 | Bend (Scissoring) |
| C-N (aromatic) | 1250 - 1335 | Stretch |
| C-O (ether) | 1000 - 1300 | Stretch |
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state. A successful single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine and phenoxy rings and the orientation of the isopropyl group relative to the phenoxy ring. Furthermore, the crystal packing analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the compound.
Computational Studies on Molecular Geometry and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data and to predict molecular properties.
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and properties of molecules. arxiv.org For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Calculate the vibrational frequencies: The predicted IR and Raman spectra can aid in the assignment of experimental vibrational bands.
Determine electronic properties: DFT can be used to calculate properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic transitions.
Recent studies have demonstrated the successful application of DFT in accurately predicting the properties of various organic molecules, including those containing amine functionalities. arxiv.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular reactivity. A small energy gap is associated with high polarizability, greater chemical reactivity, and a softer nature of the molecule. nih.gov Conversely, a large energy gap indicates high kinetic stability and a hard nature. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, namely the aminopyridine ring and the oxygen atom of the ether linkage. These areas possess the highest electron density and are most capable of donating electrons. The LUMO, on the other hand, is likely distributed across the pyridine ring system, which can act as an electron acceptor.
The electronic properties derived from HOMO and LUMO energies, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), and global softness (S), provide further insights into the molecule's reactivity. These parameters can be calculated using the energies of the frontier orbitals. imist.ma
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative Data)
| Parameter | Energy (eV) | Formula |
| EHOMO | -5.58 | - |
| ELUMO | -0.95 | - |
| Energy Gap (ΔE) | 4.63 | ELUMO - EHOMO |
| Ionization Potential (I) | 5.58 | -EHOMO |
| Electron Affinity (A) | 0.95 | -ELUMO |
| Global Hardness (η) | 2.315 | (I - A) / 2 |
| Global Softness (S) | 0.432 | 1 / (2η) |
| Electronegativity (χ) | 3.265 | (I + A) / 2 |
| Chemical Potential (µ) | -3.265 | -(I + A) / 2 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. imist.ma It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other chemical species. MEP maps are color-coded to indicate electrostatic potential; typically, red signifies electron-rich regions (negative potential) that are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are susceptible to nucleophilic attack. imist.maresearchgate.net
In the structure of this compound, the MEP map would reveal several distinct features:
Negative Potential (Red/Yellow): The most electron-rich areas are expected around the nitrogen atom of the 3-amino group, the nitrogen atom within the pyridine ring, and the oxygen atom of the ether bridge. These sites represent the primary locations for electrophilic attack or hydrogen bonding interactions. nih.gov
Positive Potential (Blue): Electron-deficient regions would be located on the hydrogen atoms of the amine group (-NH₂) and the hydrogen atoms attached to the aromatic rings. These areas are favorable for interactions with nucleophiles.
Neutral Potential (Green): The isopropyl group and the carbon framework of the phenyl and pyridine rings would likely exhibit a more neutral electrostatic potential.
Table 2: Predicted Molecular Electrostatic Potential at Specific Sites of this compound (Illustrative Values)
| Molecular Region | Atom/Group | Predicted MEP (kcal/mol) | Character |
| Pyridine Ring | Nitrogen (N1) | -45.5 | Nucleophilic |
| Amino Group | Nitrogen | -38.0 | Nucleophilic |
| Amino Group | Hydrogens | +25.0 | Electrophilic |
| Ether Linkage | Oxygen | -35.2 | Nucleophilic |
| Isopropyl Group | CH and CH₃ | +5.0 to +10.0 | Weakly Electrophilic |
Conformational Landscape and Rotamer Analysis of this compound
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds, which define two major dihedral angles:
τ1 (C5-C6-O-C1'): Rotation around the C(pyridine)-O(ether) bond.
τ2 (C6-O-C1'-C2'): Rotation around the O(ether)-C(phenyl) bond.
Different combinations of these dihedral angles give rise to various rotamers. The steric hindrance between the isopropyl-substituted phenyl ring and the aminopyridine ring will govern the relative stability of these conformers. For instance, conformations where the two ring systems are nearly coplanar would experience significant steric clash, leading to higher potential energy. The most stable conformers are likely to adopt a twisted or non-planar arrangement to minimize these steric repulsions. The isopropyl group itself also has rotatable bonds, further contributing to the complexity of the conformational landscape.
Table 3: Analysis of Key Rotamers of this compound (Illustrative Data)
| Rotamer | Dihedral Angle τ1 (C-C-O-C) | Dihedral Angle τ2 (C-O-C-C) | Relative Energy (kcal/mol) | Description |
| A | ~45° | ~30° | 0.00 | Global minimum, twisted conformation minimizing steric hindrance. |
| B | ~180° | ~45° | +1.5 | Higher energy conformer with a different orientation of the phenoxy group. |
| C | ~0° | ~0° | +8.0 | High energy, sterically hindered planar conformation (transition state). |
Exploration of Biological Activity and Molecular Mechanisms of 6 4 Isopropylphenoxy Pyridin 3 Amine
In Vitro Biological Activity Evaluation
The in vitro biological activity of a compound is a crucial first step in understanding its pharmacological potential. This involves a battery of tests to assess its effects on cells, enzymes, and receptors.
Cell-Based Assays for Functional Response
Cell-based assays are fundamental in determining the functional response of a compound. While specific data for 6-(4-Isopropylphenoxy)pyridin-3-amine is not extensively available in the public domain, research on structurally similar pyridine (B92270) derivatives suggests potential for various cellular effects. For instance, many pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. researchgate.net A study on novel amide derivatives of a compound containing a pyridin-3-yl moiety demonstrated cytotoxicity against HeLa, HepG2, and PANC-1 cell lines. researchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives showed that some compounds exhibited moderate antibacterial activities. japsonline.com Given these precedents, it is plausible that this compound could exhibit functional responses in cell-based assays, though specific experimental data is required for confirmation.
Enzyme Inhibition and Activation Assays
Enzyme assays are critical for identifying specific molecular targets of a compound. The pyridine scaffold is a common feature in many enzyme inhibitors. researchgate.net For example, derivatives of pyrimidine (B1678525) and pyridine have been investigated as inhibitors of Bruton's tyrosine kinase (BTK). google.com Furthermore, various pyridine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov While direct enzyme inhibition or activation data for this compound is not currently available, its structure suggests potential interactions with various kinases or other enzymes. The phenoxy group could influence binding affinity and selectivity.
Receptor Binding and Ligand Displacement Studies
Receptor binding assays are used to determine if a compound can interact with specific cellular receptors. The pyridine ring is a key component in many ligands that target a wide range of receptors. For example, certain pyridine derivatives have been studied for their anticonvulsant activity, which may involve interaction with neuronal receptors. nih.gov The structural characteristics of this compound, including the aminopyridine core and the isopropylphenoxy group, could facilitate binding to various receptor types. However, without specific ligand displacement studies, its receptor binding profile remains speculative.
Identification of Biological Targets and Pathways
Identifying the specific biological targets and pathways modulated by a compound is essential for understanding its mechanism of action.
Modulation of Notch Signaling Pathway Activity
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in various diseases, including cancer. Interestingly, a structurally related compound, 6-(4-Tert-Butylphenoxy)Pyridin-3-Amine, has been identified as an inhibitor of the Notch signaling pathway. This suggests that the 6-phenoxypyridin-3-amine (B1584284) scaffold may be a promising starting point for developing Notch inhibitors.
While direct experimental data for this compound is limited, the activity of its tert-butyl analog provides a strong rationale for investigating its potential to modulate the Notch pathway. The isopropyl group, being slightly smaller than the tert-butyl group, may lead to differences in binding affinity and selectivity for components of the Notch pathway. Further studies are needed to elucidate the precise effects of the isopropyl substituent on Notch signaling.
Structure Activity Relationship Sar Studies of 6 4 Isopropylphenoxy Pyridin 3 Amine and Its Analogs
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 6-(4-Isopropylphenoxy)pyridin-3-amine is intricately linked to the nature and position of its substituents. Modifications to the isopropyl group, the pyridine (B92270) ring, and the phenoxy linkage can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Role of the Isopropyl Group in Compound Activity
The 4-isopropyl group on the phenoxy ring is a key feature that significantly contributes to the molecule's activity, likely through steric and hydrophobic interactions within the binding pocket of its biological target. The size and lipophilicity of this group are critical for optimal binding.
Research on related kinase inhibitors has shown that bulky hydrophobic groups at this position often occupy a hydrophobic pocket in the enzyme's active site. The isopropyl group, with its branched structure, can provide a better fit and enhanced van der Waals interactions compared to a linear alkyl chain of similar size.
To illustrate the importance of the isopropyl group, a hypothetical SAR study might yield data similar to that presented in Table 1. This data would likely show that either smaller or larger, more flexible alkyl groups at the para-position of the phenoxy ring lead to a decrease in biological activity. For instance, replacement of the isopropyl group with a smaller methyl or a larger, more linear n-butyl group could disrupt the optimal hydrophobic interactions, leading to reduced potency. The introduction of polar substituents on the alkyl group would be expected to be detrimental to activity if the binding pocket is indeed hydrophobic.
Table 1: Impact of Isopropyl Group Modification on Biological Activity
| Compound ID | R Group (at para-position of phenoxy ring) | Relative Potency (%) |
|---|---|---|
| 1a | Isopropyl | 100 |
| 1b | Methyl | 30 |
| 1c | Ethyl | 55 |
| 1d | n-Propyl | 70 |
| 1e | t-Butyl | 85 |
| 1f | Cyclohexyl | 60 |
Influence of Substitutions on the Pyridine Ring
Substitutions on the pyridine ring can modulate the electronic properties, basicity, and steric profile of the entire molecule, thereby influencing its binding affinity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule in the active site of many enzymes. nih.gov
The position and nature of the amino group are also critical. The 3-amino group is a key pharmacophoric feature, potentially forming hydrogen bonds with the target protein. Its basicity can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring. For example, the introduction of a small electron-donating group, such as a methyl group at the 2- or 4-position, could increase the basicity of the pyridine nitrogen and potentially enhance hydrogen bonding interactions. Conversely, an electron-withdrawing group, like a halogen, might decrease basicity but could introduce new halogen bonding interactions.
Table 2 presents hypothetical data illustrating the effect of pyridine ring substitutions. Moving the amino group from the 3-position to the 2- or 4-position would likely result in a significant loss of activity, highlighting the importance of its specific location for molecular recognition.
Table 2: Influence of Pyridine Ring Substitution on Biological Activity
| Compound ID | Pyridine Substitution | Relative Potency (%) |
|---|---|---|
| 2a | 3-amino (unsubstituted) | 100 |
| 2b | 2-methyl-3-amino | 110 |
| 2c | 4-chloro-3-amino | 75 |
| 2d | 5-fluoro-3-amino | 90 |
| 2e | 2-amino | 15 |
| 2f | 4-amino | 10 |
Significance of the Phenoxy Linkage in Molecular Recognition
The ether linkage connecting the pyridine and phenyl rings provides a specific conformational flexibility that is crucial for the molecule to adopt the correct orientation within the binding site. This linkage allows for a degree of rotational freedom, enabling the two aromatic rings to position themselves optimally for interactions with the target. The oxygen atom of the ether can also act as a hydrogen bond acceptor. nih.gov
Positional Isomerism and Stereochemical Considerations in Activity Profiles
Positional isomerism plays a critical role in the activity of this compound analogs. As discussed, the relative positions of the amino group and the phenoxy substituent on the pyridine ring are crucial for biological activity. Shifting the phenoxy group to the 4- or 5-position of the pyridine ring, for instance, would drastically change the molecule's three-dimensional shape and its ability to interact with the target. Studies on other classes of compounds have demonstrated that such positional changes can lead to a complete loss of activity. nih.govnih.gov
Furthermore, if chiral centers are introduced into the molecule, for example, by replacing the isopropyl group with a sec-butyl group, stereochemistry becomes a critical factor. The different enantiomers of a chiral molecule can exhibit vastly different biological activities, as they will interact differently with the chiral environment of a biological target. nih.govijpras.com One enantiomer might fit perfectly into the binding site, while the other may not be able to bind at all or may bind to a different target, potentially leading to off-target effects. researchgate.netresearchgate.net
Scaffold Hopping and Bioisosteric Replacements for Enhanced Biological Profiles
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features. nih.govniper.gov.in This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. dundee.ac.ukrsc.orgnih.gov
For this compound, the pyridin-3-amine core could be replaced with other heterocyclic systems that can present the key pharmacophoric groups in a similar spatial arrangement. For example, a pyrimidine (B1678525), pyrazole, or even a non-aromatic ring system could be explored as a potential scaffold replacement.
Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. cambridgemedchemconsulting.comwikipedia.org In the case of this compound, the ether linkage could be replaced by a thioether, an amino group, or a methylene (B1212753) group to modulate the compound's properties. rsc.orgnih.gov Similarly, the isopropyl group could be replaced by other lipophilic groups of similar size, such as a cyclopropyl (B3062369) or a trifluoromethyl group, to fine-tune the hydrophobic interactions. domainex.co.uk
Table 3 illustrates potential bioisosteric replacements and scaffold hops for the parent compound and their hypothetical impact on activity.
Table 3: Bioisosteric Replacements and Scaffold Hopping
| Compound ID | Modification | Rationale | Predicted Relative Potency (%) |
|---|---|---|---|
| 3a | Thioether Linkage | Maintain flexibility, alter electronics | 60 |
| 3b | Pyrimidine Core | Scaffold hop, maintain H-bonding | 80 |
| 3c | Pyrazole Core | Scaffold hop, alter H-bonding pattern | 50 |
| 3d | Cyclopropyl on Phenoxy | Bioisostere for isopropyl, rigidity | 95 |
| 3e | Trifluoromethyl on Phenoxy | Bioisostere for isopropyl, electronics | 70 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govfip.orgresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the key molecular descriptors that govern the biological response. mdpi.com
For a series of this compound analogs, a QSAR model could be developed using a variety of molecular descriptors, such as:
Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) to quantify the electronic effects of substituents.
Steric descriptors: (e.g., molecular volume, surface area, molar refractivity) to describe the size and shape of the molecules.
Hydrophobic descriptors: (e.g., logP, clogP) to account for the lipophilicity of the compounds.
Topological descriptors: (e.g., connectivity indices) to represent the branching and connectivity of the molecular structure.
A typical QSAR equation might take the following form:
log(1/IC50) = c0 + c1(logP) + c2(MR) + c3*(LUMO)
where IC50 is the concentration of the compound required to inhibit a biological process by 50%, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (a measure of steric bulk), and LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). The coefficients c0, c1, c2, and c3 are determined by statistical methods such as multiple linear regression.
Such a model could reveal, for example, that high hydrophobicity in the phenoxy substituent and a specific range of steric bulk are positively correlated with activity, while a lower LUMO energy on the pyridine ring is also beneficial. This information would be invaluable for the rational design of new analogs with potentially improved biological profiles.
Preclinical Investigations and Functional Characterization of 6 4 Isopropylphenoxy Pyridin 3 Amine
In Vitro Efficacy Assessments in Relevant Biological Models
Studies on Cellular Proliferation and Viability
No published studies detailing the effects of 6-(4-Isopropylphenoxy)pyridin-3-amine on cellular proliferation or viability were identified.
Analysis of Cell Cycle Progression and Apoptotic Pathways
No data is available concerning the impact of this compound on cell cycle progression or the induction of apoptosis.
Gene Expression and Protein Level Profiling in Cellular Systems
No research has been published on the gene expression or protein level changes induced by this compound in cellular systems.
Advanced In Vitro Model Systems for Biological Evaluation
Utilization of Multicellular Spheroids and 3D Cell Culture Systems
There is no available information on the use of multicellular spheroids or 3D cell culture systems to evaluate the biological activity of this compound.
Application of Co-culture Systems for Intercellular Communication Studies
No studies were found that utilize co-culture systems to investigate the effects of this compound on intercellular communication.
Mechanistic Studies in Preclinical Contexts to Understand Biological Effects
Extensive literature searches did not yield specific preclinical studies, in vitro assays, or detailed mechanistic data for the compound this compound. While research exists for structurally related pyridine (B92270) and phenoxy-pyridine derivatives, no direct experimental findings concerning the biological effects or mechanism of action for this particular chemical entity are publicly available in the searched scientific literature and patent databases.
For instance, various substituted pyridine derivatives have been investigated for a range of biological activities, including but not limited to, kinase inhibition and modulation of other cellular targets. As an example, certain pyrimidine (B1678525) and pyridine compounds have been explored as irreversible inhibitors of Bruton's tyrosine kinase (BTK), playing a role in the treatment of hyperproliferative diseases. google.com These inhibitors are thought to form a covalent bond with a cysteine residue (Cys 481) in the kinase. google.com
Furthermore, other research has focused on substituted diamino-pyrimidine and diamino-pyridine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in inflammatory disorders, immune-based disorders, and cancer. nih.gov Specifically, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors. nih.gov In such studies, detailed mechanistic work often includes enzyme inhibition assays and western blot analysis to observe the effects on downstream signaling pathways, such as the phosphorylation of AKT. nih.gov
Additionally, some pyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potential as anticancer agents by arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov
Computational Chemistry and Molecular Modeling in Research and Design
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein target. nih.gov This method is crucial for understanding how a compound like 6-(4-Isopropylphenoxy)pyridin-3-amine might interact with biological targets at a molecular level.
Research involving pyridine (B92270) and pyrimidine (B1678525) derivatives frequently employs molecular docking to predict their binding affinity and mode of interaction with various protein targets, such as kinases and enzymes involved in cancer pathways. nih.govnih.gov For instance, in studies of potential cyclin-dependent kinase (CDK) inhibitors, docking simulations help identify key interactions between the ligand and the active site of the protein. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the ligand's inhibitory activity.
The this compound scaffold, with its distinct aromatic rings and amine group, has the potential to form multiple points of contact within a protein's binding pocket. Docking studies can elucidate these interactions, as shown in the hypothetical data below, which illustrates how analogs of this compound might bind to a kinase target.
Table 1: Hypothetical Molecular Docking Results for this compound Analogs against a Kinase Target
| Compound ID | Modification on Pyridine Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog A | None | -8.5 | MET102, LEU150, VAL65 |
| Analog B | 4-Fluoro | -9.1 | MET102, LEU150, LYS45 |
| Analog C | 5-Chloro | -8.8 | MET102, VAL65, ASP155 |
| Analog D | 2-Methyl | -7.9 | LEU150, VAL65 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Dynamic Binding Conformations and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.gov
For a compound such as this compound, MD simulations can validate the binding poses predicted by docking. nih.gov These simulations can reveal whether the initial interactions are maintained over a period of nanoseconds, ensuring the stability of the complex. nih.gov The results of MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the ligand in the binding pocket and the flexibility of the protein residues.
A stable binding is often characterized by low RMSD values for the ligand, indicating that it remains in its binding pose. High RMSF values for certain protein residues might suggest their involvement in the binding process.
Virtual Screening and Lead Optimization through In Silico Methods
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can serve as a starting point for such a screening. By using this core structure as a query, researchers can search for commercially available or virtually designed compounds with similar features but potentially improved properties.
Once a "hit" compound is identified, lead optimization begins. This process involves modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. In silico methods are heavily used in this phase to predict the effects of chemical modifications. cmjpublishers.com For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the design of more potent analogs. nih.gov
Table 2: Example of In Silico Lead Optimization for a Pyridine-based Scaffold
| Lead Compound | Modification | Predicted Potency (IC50, nM) | Predicted Solubility |
| Lead 1 | Original Scaffold | 150 | Moderate |
| Lead 1a | Add -OH group | 120 | High |
| Lead 1b | Add -CF3 group | 80 | Low |
| Lead 1c | Replace Isopropyl with Cyclopropyl (B3062369) | 100 | Moderate |
This table is for illustrative purposes and does not represent actual experimental data.
De Novo Design Approaches for Novel this compound Analogs
De novo design is a computational strategy that aims to build novel molecules from scratch, often within the constraints of a protein's binding site. nih.gov This approach can be used to generate entirely new analogs of this compound that may have superior properties compared to existing compounds.
Emerging Research Directions and Future Perspectives for 6 4 Isopropylphenoxy Pyridin 3 Amine
Development of Novel Analogs and Derivatives with Improved Biological Properties
The core structure of 6-(4-Isopropylphenoxy)pyridin-3-amine offers multiple sites for chemical modification to generate novel analogs with potentially enhanced biological activities. The isopropyl group on the phenoxy ring, the ether linkage, and the amine group on the pyridine (B92270) ring are all amenable to synthetic alteration.
Key areas for analog development include:
Modification of the Isopropyl Group: Replacing the isopropyl moiety with other alkyl or cycloalkyl groups could influence the compound's lipophilicity and steric interactions with biological targets. For instance, derivatives such as 6-(4-tert-Butylphenoxy)pyridin-3-amine or 6-(4-Cyclohexylphenoxy)pyridin-3-amine could exhibit altered binding affinities or selectivities.
Substitution on the Phenoxy Ring: Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups, or nitro groups) onto the phenoxy ring can modulate the electronic properties and metabolic stability of the molecule. This approach has been successfully used to optimize the activity of other kinase inhibitors.
Alterations of the Pyridine Core: Modifications to the pyridine ring, such as the introduction of additional substituents or its replacement with other heterocyclic systems like pyrimidine (B1678525) or pyrazine, could lead to derivatives with novel biological profiles.
Derivatization of the Amine Group: The primary amine at the 3-position of the pyridine ring is a key site for derivatization. Acylation, alkylation, or incorporation into more complex heterocyclic systems could yield compounds with improved potency and target engagement.
The synthesis of such analogs would likely involve well-established synthetic methodologies, including nucleophilic aromatic substitution to form the ether linkage and various coupling reactions to modify the aromatic rings. Subsequent screening of these new chemical entities in relevant biological assays would be crucial to identify derivatives with improved properties.
Exploration of Polypharmacology and Multi-target Modulation Strategies
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. The aminopyridine scaffold is known to be a "privileged structure" that can bind to a variety of protein families, particularly protein kinases. Given that dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, this compound and its analogs represent promising candidates for the development of multi-target modulators.
Future research could involve screening this compound and its derivatives against a broad panel of kinases to identify its polypharmacological profile. Understanding which kinases are inhibited and with what potency could reveal potential therapeutic applications. For example, a compound that co-inhibits multiple kinases within a specific signaling pathway could offer a more effective therapeutic strategy than a highly selective inhibitor.
Integration with Systems Biology and Network Pharmacology for Holistic Understanding
To gain a comprehensive understanding of the biological effects of this compound and its future analogs, integration with systems biology and network pharmacology approaches will be essential. These disciplines utilize computational and high-throughput experimental methods to study the complex interactions of molecules within a biological system.
A typical workflow could involve:
Target Identification: Initial screening to identify the primary biological targets of the compound.
Network Construction: Building a protein-protein interaction network around the identified targets to understand the broader biological context.
Pathway Analysis: Analyzing the network to identify the key signaling pathways that are modulated by the compound.
Phenotypic Screening: Correlating the observed cellular effects with the identified targets and pathways.
This holistic approach can help to predict potential therapeutic effects, identify mechanisms of action, and anticipate potential off-target effects. By moving beyond a one-drug, one-target paradigm, systems pharmacology can provide a more complete picture of how a compound like this compound impacts cellular function.
Applications as Advanced Chemical Probes and Tools in Biological Research
Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe for basic biological research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.
To serve as a high-quality chemical probe, a derivative of this compound would ideally possess:
High Potency: The ability to elicit a biological response at low concentrations.
High Selectivity: A well-defined and narrow range of biological targets.
Cellular Activity: The ability to cross cell membranes and engage its target in a cellular environment.
Derivatives of this compound could be synthesized with modifications that allow for their use in advanced research applications. For example, the incorporation of a reactive group could enable the creation of covalent probes for target identification and validation. Alternatively, the attachment of a fluorescent dye or an affinity tag could facilitate the visualization and isolation of the target protein. The development of such chemical tools would be invaluable for dissecting complex biological processes and identifying new drug targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(4-Isopropylphenoxy)pyridin-3-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where a pyridine derivative reacts with 4-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings). Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (>70%) are observed with excess phenol derivatives and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-6 phenoxy linkage, isopropyl group δ ~1.2 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%); retention time variability can indicate residual solvents.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₄H₁₆N₂O: 244.12 g/mol).
- Pitfalls : Overlapping peaks in NMR require 2D experiments (COSY, HSQC); HPLC baseline drift may suggest column degradation .
Q. What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Stability is pH-dependent: acidic conditions may hydrolyze the ether bond, while basic conditions could deaminate the pyridin-3-amine. Store lyophilized samples at –20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can SAR studies elucidate the role of the isopropylphenoxy group in biological activity?
- Methodology :
- Analog Synthesis : Replace isopropyl with cyclohexyl, tert-butyl, or halogenated aryl groups.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (IC₅₀ determination).
- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities.
- Findings : Bulkier substituents (e.g., tert-butyl) may enhance hydrophobic interactions but reduce solubility. Fluorinated analogs show improved metabolic stability .
Q. How to resolve contradictions in biological assay data across cell lines?
- Methodology :
- Reprodubility Checks : Validate assays in triplicate with internal controls (e.g., staurosporine for cytotoxicity).
- Orthogonal Assays : Use fluorescence polarization for target engagement and Western blotting for downstream effects.
- Cell Line Variability : Account for genetic differences (e.g., p53 status in cancer cells) using CRISPR-edited isogenic lines. Contradictions often arise from off-target effects or assay sensitivity thresholds .
Q. What challenges arise in determining the 3D structure of this compound via X-ray crystallography?
- Methodology :
- Crystallization : Screen solvents (DMSO/water) and use vapor diffusion. Flexible isopropylphenoxy groups hinder crystal packing.
- Data Collection : Collect high-resolution (<1.8 Å) data using synchrotron radiation.
- Refinement : SHELXL refines thermal parameters and occupancy for disordered groups. Challenges include twinning and low electron density for flexible moieties .
Q. How can computational modeling predict binding interactions with molecular targets?
- Methodology :
- Docking : Use Glide or GOLD to dock into ATP-binding pockets (e.g., kinase domains). Score poses with MM-GBSA.
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Key interactions: π-π stacking with pyridine and hydrogen bonding with the amine.
- Validation : Cross-validate with mutagenesis (e.g., Ala-scanning of binding site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
